Cas no 82243-02-5 (5-Methoxychroman-2-one)

5-Methoxychroman-2-one 化学的及び物理的性質
名前と識別子
-
- 5-Methoxychroman-2-one
- 5-methoxy-3,4-dihydrochromen-2-one
- 82243-02-5
- 5-Methoxydihydrocumarin
- Y11653
- MFCD28016647
- SY364501
-
- MDL: MFCD28016647
- インチ: InChI=1S/C10H10O3/c1-12-8-3-2-4-9-7(8)5-6-10(11)13-9/h2-4H,5-6H2,1H3
- InChIKey: JUPBIJIFUZTSKA-UHFFFAOYSA-N
- ほほえんだ: COC1=C2CCC(=O)OC2=CC=C1
計算された属性
- せいみつぶんしりょう: 178.062994177g/mol
- どういたいしつりょう: 178.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
5-Methoxychroman-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0999265-5g |
5-methoxy-3,4-dihydrochromen-2-one |
82243-02-5 | 95% | 5g |
$1050 | 2024-08-02 | |
Alichem | A449042260-25g |
5-Methoxychroman-2-one |
82243-02-5 | 95% | 25g |
$3902.08 | 2023-09-01 | |
Chemenu | CM129909-1g |
5-methoxychroman-2-one |
82243-02-5 | 95% | 1g |
$375 | 2022-06-10 | |
Chemenu | CM129909-1g |
5-methoxychroman-2-one |
82243-02-5 | 95% | 1g |
$296 | 2021-06-09 | |
eNovation Chemicals LLC | Y0999265-5g |
5-methoxy-3,4-dihydrochromen-2-one |
82243-02-5 | 95% | 5g |
$1050 | 2025-02-19 | |
eNovation Chemicals LLC | Y0999265-5g |
5-methoxy-3,4-dihydrochromen-2-one |
82243-02-5 | 95% | 5g |
$1050 | 2025-03-01 | |
Alichem | A449042260-5g |
5-Methoxychroman-2-one |
82243-02-5 | 95% | 5g |
$1420.40 | 2023-09-01 | |
Alichem | A449042260-10g |
5-Methoxychroman-2-one |
82243-02-5 | 95% | 10g |
$2229.76 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743190-1g |
5-Methoxychroman-2-one |
82243-02-5 | 98% | 1g |
¥2864.00 | 2024-07-28 |
5-Methoxychroman-2-one 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
5-Methoxychroman-2-oneに関する追加情報
5-Methoxychroman-2-one: A Comprehensive Overview
5-Methoxychroman-2-one (CAS No. 82243-02-5) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various fields, including pharmaceuticals, materials science, and environmental chemistry. This compound, also known as methoxychromanone, belongs to the chromanone family, which is characterized by a benzene ring fused to a gamma-pyrone ring. The methoxy group attached at the 5-position of the chromanone ring imparts distinct chemical and physical properties to the molecule.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-Methoxychroman-2-one through various methodologies. One notable approach involves the oxidation of dihydrochalcones, which are naturally occurring compounds found in certain plant species. This method not only simplifies the synthesis process but also enhances the scalability of production, making it more feasible for industrial applications. Researchers have also explored the use of transition metal catalysts to facilitate the formation of the chromanone ring, further expanding the synthetic toolbox for this compound.
The structural uniqueness of 5-Methoxychroman-2-one lies in its ability to act as both a nucleophile and an electrophile under different reaction conditions. This dual reactivity has been exploited in numerous organic transformations, including cycloadditions, conjugate additions, and cross-coupling reactions. For instance, recent studies have demonstrated its utility in the construction of bioactive molecules with complex architectures. Its ability to undergo Michael addition reactions has made it a valuable precursor in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders.
In terms of applications, 5-Methoxychroman-2-one has shown promise in the development of advanced materials. Its photoresponsive properties have been harnessed in the creation of stimuli-responsive polymers and self-healing materials. Additionally, its ability to form stable metal complexes has led to its use as a ligand in catalytic systems for olefin polymerization and other industrial processes.
Environmental considerations are another critical area where 5-Methoxychroman-2-one has gained relevance. Recent research has focused on its biodegradation pathways and its potential impact on aquatic ecosystems. Studies indicate that under aerobic conditions, this compound undergoes rapid microbial degradation, minimizing its environmental footprint. Furthermore, its low toxicity profile makes it a safer alternative to traditional organic solvents in certain industrial applications.
From a safety standpoint, handling 5-Methoxychroman-2-one requires adherence to standard laboratory protocols due to its potential irritant effects on skin and eyes. Proper ventilation and personal protective equipment are recommended during synthesis and manipulation of this compound.
In conclusion, 5-Methoxychroman-2-one (CAS No. 82243-02-5) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key player in future innovations within pharmaceuticals, materials science, and environmental chemistry.
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